
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate is a coordination compound that combines the ligand 2,9-dimethyl-1,10-phenanthroline with palladium(2+) ions, trifluoromethanesulfonate, and diacetate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-dimethyl-1,10-phenanthroline involves the reduction of ketones, typically using reagents such as sodium borohydride . The palladium(2+) complex can be prepared by reacting palladium salts with 2,9-dimethyl-1,10-phenanthroline in the presence of trifluoromethanesulfonate and diacetate under controlled conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: Reduction reactions can also occur, particularly in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the ligands around the palladium center can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of palladium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate has several scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and other biological systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Wirkmechanismus
The mechanism by which 2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate exerts its effects involves the coordination of the palladium center with the ligands. This coordination facilitates various catalytic processes, including the activation of substrates and the stabilization of reaction intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A ligand used in various coordination complexes.
Palladium(2+) complexes: Other palladium complexes with different ligands, such as phosphines or nitrogen-based ligands.
Trifluoromethanesulfonate complexes: Complexes with trifluoromethanesulfonate as a ligand, used in similar catalytic applications.
Uniqueness
The uniqueness of 2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate lies in its combination of ligands, which provides specific catalytic properties and stability. This makes it particularly effective in certain catalytic processes and applications in materials science .
Eigenschaften
CAS-Nummer |
959698-20-5 |
|---|---|
Molekularformel |
C33H30F3N4O7Pd2S+ |
Molekulargewicht |
896.5 g/mol |
IUPAC-Name |
2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);(H,5,6,7);;/q;;;;;2*+2/p-3 |
InChI-Schlüssel |
UNVWLTXHMLHDGC-UHFFFAOYSA-K |
SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)](/img/structure/B6596460.png)
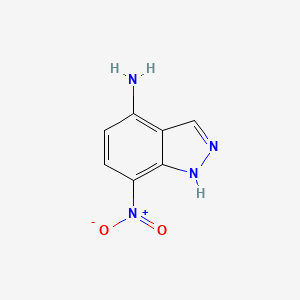
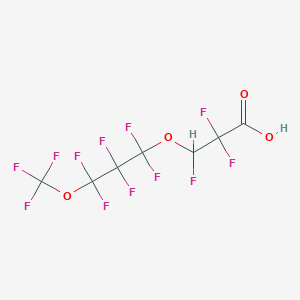
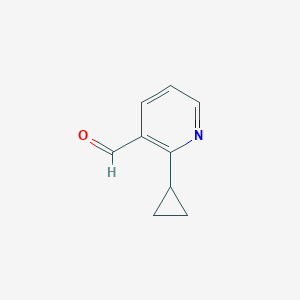
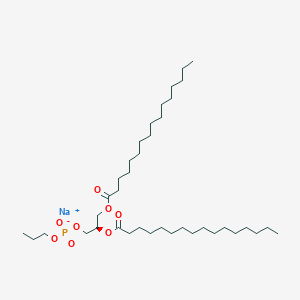

![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)
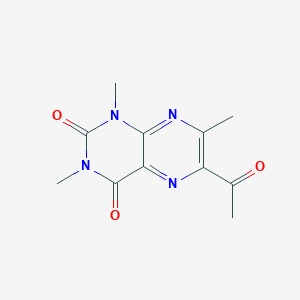
![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)
![[(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B6596545.png)
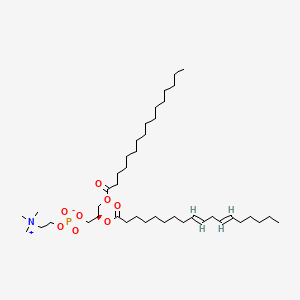
![2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate](/img/structure/B6596551.png)

